Cas no 50339-06-5 (1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one)
1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one
- 1-methyl-3H-imidazo[4,5-b]pyridin-2-one
- 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-methyl-
- 50339-06-5
- MLS000777582
- SMR000413976
- DTXSID80357564
- HMS2745K11
- D72038
- CHEMBL1389349
- 1-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- 1-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
- AKOS006358101
- JWBRNYGXJYMMSI-UHFFFAOYSA-N
- 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- CS-0086354
- 1-Methyl-1H-imidazo[4,5-b]pyridin-2(4H)-one
- AKOS022111345
- SCHEMBL1163568
- CS-16044
- Oprea1_426649
- 1-Methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
- DB-338473
- STL321528
-
- MDL: MFCD00462572
- Inchi: 1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11)
- InChI Key: JWBRNYGXJYMMSI-UHFFFAOYSA-N
- SMILES: O=C1NC2=C(C=CC=N2)N1C
Computed Properties
- Exact Mass: 149.05901
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 45.2Ų
Experimental Properties
- PSA: 45.23
1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270912-100mg |
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
50339-06-5 | 95+% | 100mg |
$204 | 2021-08-18 | |
| Chemenu | CM270912-250mg |
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
50339-06-5 | 95+% | 250mg |
$407 | 2021-08-18 | |
| Chemenu | CM270912-1g |
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
50339-06-5 | 95+% | 1g |
$970 | 2021-08-18 | |
| Chemenu | CM270912-1g |
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |
50339-06-5 | 95%+ | 1g |
$422 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1053729-100mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-methyl- |
50339-06-5 | 98% | 100mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1053729-250mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-methyl- |
50339-06-5 | 98% | 250mg |
$265 | 2023-09-04 | |
| 1PlusChem | 1P006V5P-100mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-methyl- |
50339-06-5 | 98% | 100mg |
$140.00 | 2024-05-01 | |
| 1PlusChem | 1P006V5P-250mg |
2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-methyl- |
50339-06-5 | 98% | 250mg |
$260.00 | 2024-05-01 | |
| Aaron | AR006VE1-100mg |
2H-IMidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-Methyl- |
50339-06-5 | 98% | 100mg |
$128.00 | 2025-02-11 | |
| Aaron | AR006VE1-250mg |
2H-IMidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-Methyl- |
50339-06-5 | 98% | 250mg |
$201.00 | 2025-02-11 |
1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one
Professional Introduction to 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one (CAS No. 50339-06-5)
1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one, with the CAS number 50339-06-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its ring system imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
Theimidazopyridine core of this molecule has been extensively studied for its potential in modulating various biological pathways. Recent advancements in synthetic chemistry have enabled the efficient preparation of derivatives of this compound, allowing researchers to fine-tune its pharmacological profile. The1,3-dihydro-1-methyl moiety contributes to the stability and solubility of the molecule, which are critical factors in drug formulation and bioavailability.
In the realm of medicinal chemistry, 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one has been explored for itsantimicrobial,anti-inflammatory, andanticancer properties. Studies have demonstrated that modifications to thepyridin-2-one ring can significantly alter the compound's interaction with biological targets. For instance, researchers have investigated its potential as an inhibitor of kinases and other enzymes involved in cancer progression. TheH-imidazo[4,5-b]pyridine scaffold has shown promise in disrupting protein-protein interactions that are crucial for tumor growth and metastasis.
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. Thedihydro-ring system is particularly important as it influences the electronic properties of the molecule, which in turn affects its binding affinity to biological targets.
One of the most compelling aspects of 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one is its versatility as a pharmacophore. By introducing various substituents at different positions on the ring system, chemists can generate a library of compounds with tailored biological activities. This approach has led to several novel drug candidates that are currently undergoing preclinical evaluation. Themethylgroup at the 1-position enhances lipophilicity, which is often desirable for oral bioavailability.
The pharmacological evaluation of this compound has revealed intriguing interactions with several key biological pathways. For example, derivatives have shown activity against bacterial enzymes that are involved in DNA replication and transcription. This makes them attractive candidates for developing new antibiotics to combat resistant strains of pathogens. Additionally, some derivatives have demonstratedneuroprotectiveeffects in preclinical models, suggesting potential applications in neurodegenerative diseases.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict how different derivatives will interact with target proteins. These predictions guide synthetic efforts and help identify lead compounds that exhibit high affinity and selectivity. The integration of experimental data with computational insights has accelerated the drug discovery process significantly.
In conclusion, 1,3-dihydro-1-methyl-2H-Imidazo[4,5-b]pyridin-2-one (CAS No. 50339-06-5) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and diverse biological activities make it a rich area for further research and development. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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